盐酸佐尼泊利

概述

描述

Zoniporide dihydrochloride is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). It displays selectivity over other NHE isoforms, with K values of 14, 2200, and 220000 nM for human NHE1, human NHE2, and rat NHE3 respectively . It inhibits NHE1 dependent 22 Na+ uptake in vitro (IC50 = 14 nM) and provides cardioprotection from myocardial ischemic injury in vivo (EC50 = 0.25 nM). It also inhibits MMP2/9 activity and invasion in breast cancer cells .

Chemical Reactions Analysis

Zoniporide dihydrochloride is a potent inhibitor of native NHE1 activity in ventricular myocytes and platelets .体内

Zoniporide dihydrochloride has been studied extensively in animal models for its potential therapeutic applications. In vivo studies have shown that Zoniporide dihydrochloride is effective in reducing blood pressure in hypertensive rats and in lowering blood glucose levels in diabetic mice. Zoniporide dihydrochloride has also been shown to be effective in reducing body weight in obese mice. It has been suggested that Zoniporide dihydrochloride may have potential applications in the treatment of other diseases, such as cancer and cardiovascular diseases.

体外

In vitro studies have shown that Zoniporide dihydrochloride is effective in inhibiting the activity of DPP-4. It has also been shown to be effective in blocking the activity of other enzymes, such as caspase-3, which is involved in apoptosis, and matrix metalloproteinases, which are involved in tissue remodeling. Zoniporide dihydrochloride has also been shown to be effective in blocking the activity of certain cytokines, such as TNF-α, which is involved in inflammation.

作用机制

Target of Action

Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) . NHE1 is a protein that plays a crucial role in regulating intracellular pH by controlling the exchange of sodium (Na+) and hydrogen (H+) ions across cellular membranes .

Mode of Action

Zoniporide dihydrochloride interacts with NHE1 and inhibits its function. It selectively inhibits NHE1-dependent sodium uptake in vitro, with an IC50 value of 14 nM . This means that it can effectively block the activity of NHE1 at very low concentrations.

Biochemical Pathways

The inhibition of NHE1 by Zoniporide dihydrochloride affects the sodium-hydrogen exchange process, which is critical for maintaining the pH balance within cells . This can have downstream effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH.

Pharmacokinetics

Zoniporide dihydrochloride is primarily cleared from the body via metabolism . The major metabolite is 2-Oxozoniporide (M1), which is catalyzed by the enzyme aldehyde oxidase . Other metabolites, M2 and M3, are formed through the hydrolysis of the guanidine moiety

Result of Action

The inhibition of NHE1 by Zoniporide dihydrochloride has several effects at the molecular and cellular levels. It provides cardioprotection from myocardial ischemic injury . Additionally, it has been found to inhibit the activity of MMP2/9 and invasion in breast cancer cells .

生物活性

Zoniporide dihydrochloride has been shown to be effective in reducing blood pressure, blood glucose levels, and body weight in animal models. In addition, Zoniporide dihydrochloride has been shown to be effective in blocking the activity of certain enzymes and cytokines, which suggests that it may have potential applications in the treatment of other diseases, such as cancer and cardiovascular diseases.

Biochemical and Physiological Effects

Zoniporide dihydrochloride has been shown to inhibit the activity of DPP-4, which leads to increased absorption of peptides and proteins into the bloodstream. This leads to increased energy production and a decrease in blood glucose levels. In addition, Zoniporide dihydrochloride has been shown to inhibit the activity of certain enzymes and cytokines, which suggests that it may have potential applications in the treatment of other diseases, such as cancer and cardiovascular diseases.

实验室实验的优点和局限性

The use of Zoniporide dihydrochloride in laboratory experiments has several advantages. It is a small molecular weight compound that is easy to synthesize, and it has been shown to be effective in inhibiting the activity of DPP-4 and other enzymes. In addition, Zoniporide dihydrochloride is stable and can be stored for long periods of time. However, the use of Zoniporide dihydrochloride in laboratory experiments also has some limitations. Zoniporide dihydrochloride is not water soluble, which can make it difficult to dissolve in aqueous solutions. In addition, Zoniporide dihydrochloride is not very soluble in organic solvents, which can limit its use in some experiments.

未来方向

For research include:

• Investigating the efficacy of Zoniporide dihydrochloride in the treatment of other diseases, such as cancer and cardiovascular diseases.

• Investigating the potential of Zoniporide dihydrochloride to be used as an adjunct therapy for other drugs.

• Developing new methods for synthesizing Zoniporide dihydrochloride.

• Investigating the potential of Zoniporide dihydrochloride to be used as a prodrug.

• Investigating the effects of Zoniporide dihydrochloride on other enzymes and cytokines.

• Investigating the potential of Zoniporide dihydrochloride to be used in combination therapies.

• Investigating the potential of Zoniporide dihydrochloride to be used in combination with other drugs.

• Investigating the potential of Zoniporide dihydrochloride to be used as a delivery system for other drugs.

• Investigating the potential of Zoniporide dihydrochloride to be used in drug delivery systems.

• Investigating the potential of Zoniporide dihydrochloride to be used in drug targeting systems.

• Investigating the potential of Zoniporide dihydrochloride to be used in drug delivery systems for targeted delivery.

• Investigating the potential of Zoniporide dihydrochloride to be used in gene therapy.

• Investigating the potential of Zoniporide dihydrochloride to be used in cell therapy.

• Investigating the potential of Zoniporide dihydrochloride to be used in tissue engineering.

• Investigating the potential of Zoniporide dihydrochloride to be used in immunotherapy.

• Investigating the potential of Zoniporide dihydrochloride to be used in stem cell therapy.

科学研究应用

盐酸佐尼泊利:科学研究应用的全面分析

心肺旁路中的心脏保护作用: 盐酸佐尼泊利在心肺旁路实验模型中已显示出心脏保护作用。 它作为 Na+/H+ 交换器同工型 1 (NHE-1) 的强效且选择性抑制剂发挥作用,在手术过程中保护心脏免受缺血损伤至关重要 .

抑制血小板肿胀: 研究表明,佐尼泊利可以抑制人血小板肿胀,这是血栓性疾病中的一个重要因素。 通过控制血小板功能,它可能有助于预防中风或心脏病等疾病 .

减轻心脏收缩功能障碍: 在大鼠模型中,观察到佐尼泊利可以减轻心脏收缩功能障碍,这在治疗各种形式的心力衰竭或压力性心肌病方面可能是有益的 .

选择性 NHE1 抑制: 盐酸佐尼泊利对抑制人 NHE1 相比于其他 NHE 同工型表现出选择性,这使其成为研究 NHE1 在细胞过程和疾病中特定作用的宝贵工具 .

药代动力学和溶解度: 该化合物表现出高水溶性和可接受的静脉注射药代动力学,使其适用于需要快速作用的临床环境 .

安全和危害

属性

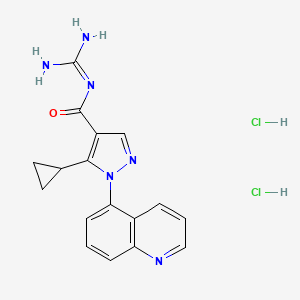

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNPJAGKWHEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

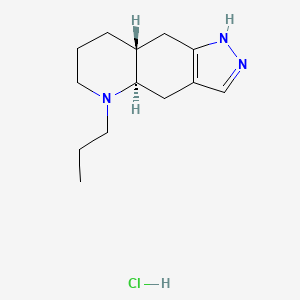

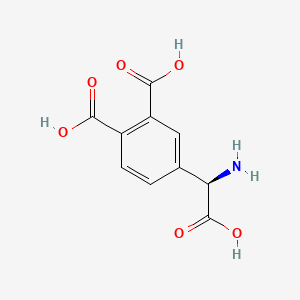

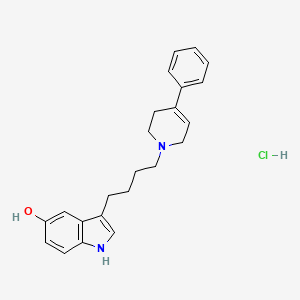

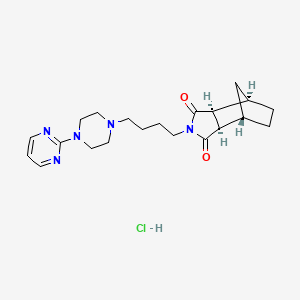

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)